molecular formula C₁₉H₂₁IO₁₀ B1141010 4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester CAS No. 490028-18-7

4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester

Cat. No.: B1141010
CAS No.: 490028-18-7
M. Wt: 536.27
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester typically involves multiple steps, starting with the iodination of phenyl compounds followed by glucuronidation and acetylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the iodination step might use iodine and a suitable oxidizing agent, while the glucuronidation could involve the use of glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and quality of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, reduction could produce alcohols, and substitution reactions might result in azides or other substituted phenyl derivatives .

Scientific Research Applications

4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester
  • 4-Iodophenyl 2,3,4-Tri-O-acetyl-α-D-glucuronide Methyl Ester
  • 4-Iodophenyl 2,3,4-Tri-O-acetyl-γ-D-glucuronide Methyl Ester

Uniqueness

4-Iodophenyl 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it particularly valuable in certain research contexts .

Properties

IUPAC Name

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-(4-iodophenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,1-4H3/t14-,15-,16?,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFYKESPVIYVMT-UKPWKGNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)I)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC=C(C=C2)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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